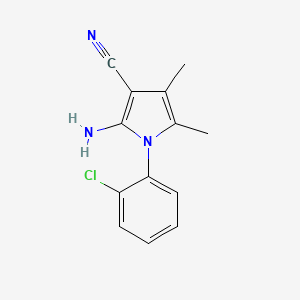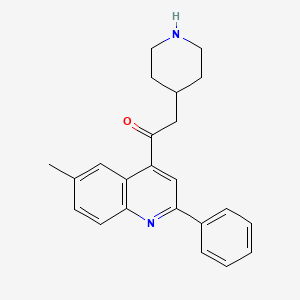
4-(1-(4-Bromophenyl)-1-phenylbut-3-yn-1-yl)-4H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-(4-Bromophenyl)-1-phenylbut-3-yn-1-yl)-4H-1,2,4-triazole is a synthetic organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-(4-Bromophenyl)-1-phenylbut-3-yn-1-yl)-4H-1,2,4-triazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Bromophenyl Intermediate: The bromophenyl group can be introduced via electrophilic aromatic substitution using bromine and a suitable aromatic compound.
Alkyne Formation: The phenylbutynyl group can be synthesized through Sonogashira coupling, which involves the reaction of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Triazole Ring Formation: The final step involves the cyclization of the intermediate compounds to form the triazole ring. This can be achieved through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1-(4-Bromophenyl)-1-phenylbut-3-yn-1-yl)-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert certain functional groups into simpler ones.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Sodium azide (NaN3) or other nucleophiles in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups at the bromine position.
Applications De Recherche Scientifique
4-(1-(4-Bromophenyl)-1-phenylbut-3-yn-1-yl)-4H-1,2,4-triazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 4-(1-(4-Bromophenyl)-1-phenylbut-3-yn-1-yl)-4H-1,2,4-triazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The triazole ring can interact with metal ions or other functional groups, affecting the overall biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromophenylacetic acid: Another brominated aromatic compound with different functional groups.
4-Bromobiphenyl: A simpler brominated biphenyl compound.
4-Bromophenol: A brominated phenol with hydroxyl functionality.
Uniqueness
4-(1-(4-Bromophenyl)-1-phenylbut-3-yn-1-yl)-4H-1,2,4-triazole is unique due to its combination of a triazole ring with bromophenyl and phenylbutynyl groups. This structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
88557-72-6 |
|---|---|
Formule moléculaire |
C18H14BrN3 |
Poids moléculaire |
352.2 g/mol |
Nom IUPAC |
4-[1-(4-bromophenyl)-1-phenylbut-3-ynyl]-1,2,4-triazole |
InChI |
InChI=1S/C18H14BrN3/c1-2-12-18(22-13-20-21-14-22,15-6-4-3-5-7-15)16-8-10-17(19)11-9-16/h1,3-11,13-14H,12H2 |
Clé InChI |
MJYXVFCMEJFIRQ-UHFFFAOYSA-N |
SMILES canonique |
C#CCC(C1=CC=CC=C1)(C2=CC=C(C=C2)Br)N3C=NN=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



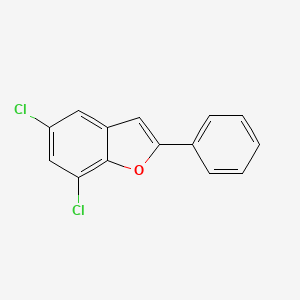
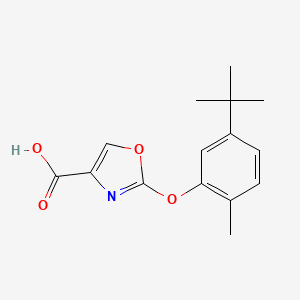

![2-(Aminomethyl)-4-cyanobenzo[d]oxazole](/img/structure/B12891287.png)
![2-[(2,4-Dichlorophenyl)methyl]-3-methyl-1,2-oxazol-5(2H)-one](/img/structure/B12891296.png)

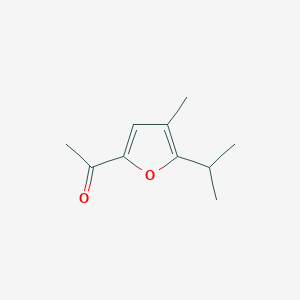


![(E)-1-Phenyl-N-[4-(5-phenyl-1,3-oxazol-2-yl)phenyl]methanimine](/img/structure/B12891306.png)
